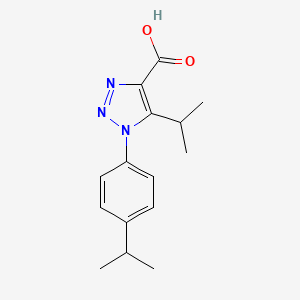
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could potentially induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activity, which could potentially be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various assays. However, one limitation of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity, which could limit its applicability in certain assays.
Orientations Futures
There are many potential future directions for research on 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction could be the further exploration of its anti-tumor activity and its potential use in cancer treatment. Additionally, further research could be done on the synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based metal-organic frameworks and their potential applications in gas storage and separation. Finally, further research could be done on the use of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand for the synthesis of various metal complexes and their potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide and carbon dioxide.
Applications De Recherche Scientifique
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-tumor activity and could potentially be used in cancer treatment. In materials science, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand for the synthesis of various metal complexes, which have potential applications in organic synthesis.
Propriétés
IUPAC Name |
5-propan-2-yl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)11-5-7-12(8-6-11)18-14(10(3)4)13(15(19)20)16-17-18/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOZQHTOFOULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
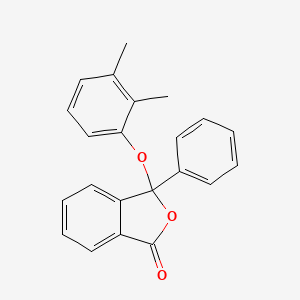

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
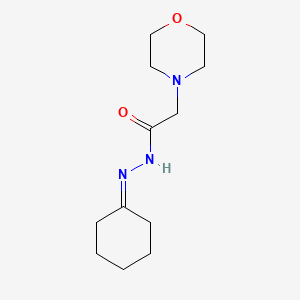


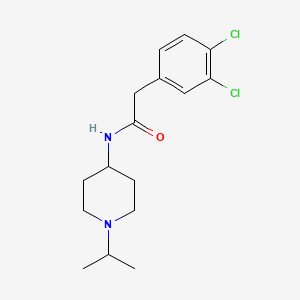
![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)
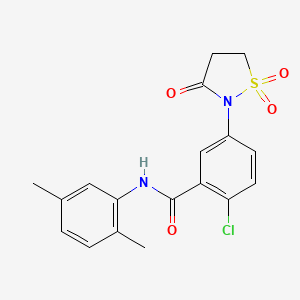
![N-1,3-benzodioxol-5-yl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4961084.png)